2-Chloro-1H-benzo[d]imidazole-6-sulfonyl chloride
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Overview
Description
2-Chloro-1H-benzo[d]imidazole-6-sulfonyl chloride is a chemical compound with the molecular formula C7H4Cl2N2O2S. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. This compound is known for its reactivity and is used in various chemical reactions and applications, particularly in the field of organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1H-benzo[d]imidazole-6-sulfonyl chloride typically involves the chlorination of 1H-benzo[d]imidazole-6-sulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the desired position on the benzimidazole ring. Common reagents used in this process include thionyl chloride (SOCl2) and phosphorus pentachloride (PCl5).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using automated reactors. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1H-benzo[d]imidazole-6-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules, often in the presence of catalysts.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base, such as triethylamine, under mild to moderate temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Coupling Reactions: Catalysts like palladium on carbon (Pd/C) or copper(I) iodide (CuI) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while coupling reactions can produce more complex benzimidazole-based compounds.
Scientific Research Applications
2-Chloro-1H-benzo[d]imidazole-6-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the development of biochemical probes and inhibitors for studying enzyme functions and signaling pathways.
Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects, such as anti-cancer and anti-inflammatory agents.
Industry: The compound is utilized in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 2-Chloro-1H-benzo[d]imidazole-6-sulfonyl chloride involves its reactivity towards nucleophiles. The chlorine atom on the benzimidazole ring is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with various nucleophiles, leading to the formation of new chemical entities. The specific molecular targets and pathways involved depend on the context of its application, such as enzyme inhibition or chemical modification.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-fluoro-1H-benzo[d]imidazole: This compound has a similar structure but with a fluorine atom instead of a sulfonyl chloride group.
2-Chloro-1H-imidazole: A simpler compound with a similar core structure but lacking the benzimidazole ring and sulfonyl chloride group.
Uniqueness
2-Chloro-1H-benzo[d]imidazole-6-sulfonyl chloride is unique due to the presence of both the chlorine atom and the sulfonyl chloride group on the benzimidazole ring. This combination of functional groups imparts distinct reactivity and versatility, making it valuable in various chemical transformations and applications.
Properties
Molecular Formula |
C7H4Cl2N2O2S |
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Molecular Weight |
251.09 g/mol |
IUPAC Name |
2-chloro-3H-benzimidazole-5-sulfonyl chloride |
InChI |
InChI=1S/C7H4Cl2N2O2S/c8-7-10-5-2-1-4(14(9,12)13)3-6(5)11-7/h1-3H,(H,10,11) |
InChI Key |
WODMMLHYNJMLBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)Cl)NC(=N2)Cl |
Origin of Product |
United States |
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